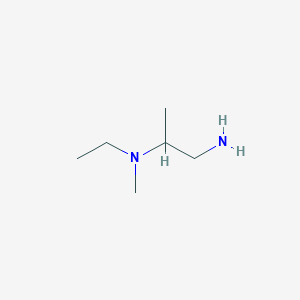
1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole, also known as HEPP, is an organic molecule that has been studied for its potential applications in scientific research and drug development. HEPP is a member of the pyrazole family, which is a heterocyclic aromatic compound composed of five carbon atoms and two nitrogen atoms. HEPP has been studied for its ability to bind to proteins and inhibit certain enzyme activities. This property makes it a potential candidate for use as a therapeutic agent or as a tool for studying the biochemical processes of living organisms.
Mécanisme D'action
1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole binds to proteins in a specific manner, which allows it to inhibit certain enzyme activities. This binding is mediated by hydrogen bonds between the nitrogen atoms of 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole and the amino acid side chains of the target protein. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole also has the ability to form covalent bonds with proteins, which further enhances its ability to inhibit enzyme activities.
Effets Biochimiques Et Physiologiques
1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has been studied for its potential applications in scientific research and drug development. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has been found to bind to proteins, making it a potential candidate for use as a therapeutic agent. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has also been studied for its ability to inhibit certain enzyme activities, making it a useful tool for studying the biochemical processes of living organisms. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has also been studied for its potential use as a fluorescent probe for imaging biological molecules in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole in lab experiments include its ability to bind to proteins, its ability to inhibit certain enzyme activities, and its potential use as a fluorescent probe for imaging biological molecules in living cells. A potential limitation of using 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole in lab experiments is its relatively low yield when synthesized using the reaction of pyridine and hydrazoic acid.
Orientations Futures
For the research and development of 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole include further exploration of its potential applications in drug development, further exploration of its ability to inhibit certain enzyme activities, and further exploration of its potential use as a fluorescent probe for imaging biological molecules in living cells. Additionally, further research could be done to explore the potential of using 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole as a tool for studying the biochemical processes of living organisms. Finally, further research could be done to explore the potential of using 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole as a therapeutic agent.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has been studied for its potential applications in scientific research and drug development. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has been found to bind to proteins, making it a potential candidate for use as a therapeutic agent. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has also been studied for its ability to inhibit certain enzyme activities, making it a useful tool for studying the biochemical processes of living organisms. 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has also been studied for its potential use as a fluorescent probe for imaging biological molecules in living cells.
Propriétés
IUPAC Name |
2-(5-amino-3-pyridin-4-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-10-7-9(13-14(10)5-6-15)8-1-3-12-4-2-8/h1-4,7,15H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELFWJVEBPAEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1462558.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462559.png)

![N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462563.png)







![2-[3-(Hydroxymethyl)piperidin-1-yl]butanoic acid](/img/structure/B1462578.png)
![2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462579.png)